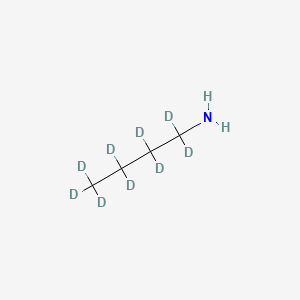

N-Butyl-d9-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Butyl-d9-amine is an organic compound, specifically an amine . It is one of the four isomeric amines of butane, the others being sec-butylamine, tert-butylamine, and isobutylamine . It is a colorless liquid that acquires a yellow color upon storage in air . It is known to have the fishy, ammonia-like odor common to amines .

Synthesis Analysis

N-Butylamine is produced by the reaction of ammonia and alcohols over alumina . The reaction is as follows: CH3(CH2)3OH + NH3 → CH3(CH2)3NH2 + H2O . A comparative study showed that n-butylamine is one of the most effective additives for the analysis of metabolite composition in electrospray ionization (ESI) in negative ion mode (ESI(-)) .Molecular Structure Analysis

The molecular formula of this compound is C4H11N . The average mass is 73.137 Da and the monoisotopic mass is 73.089149 Da .Chemical Reactions Analysis

N-Butylamine exhibits reactions typical of other simple alkyl amines, i.e., alkylation, acylation, condensation with carbonyls . It forms complexes with metal ions, examples being cis- and trans-[PtI2(NH2Bu)2] .Physical And Chemical Properties Analysis

This compound has a density of 0.7±0.1 g/cm3 . Its boiling point is 77.3±3.0 °C at 760 mmHg . The vapor pressure is 97.3±0.1 mmHg at 25°C . The enthalpy of vaporization is 31.8±0.0 kJ/mol . The flash point is -14.4±0.0 °C . The index of refraction is 1.406 .Scientific Research Applications

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines, related to N-Butyl-d9-amine, are versatile intermediates for asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

Oxidation Products of Antioxidants

Studies on N,N′-substituted p-phenylenediamines, closely related to this compound, reveal insights into their electrochemical and spectroscopic properties and their role as antioxidants in the rubber industry (Rapta et al., 2009).

Biomass-Based Alcohol Amination

Amines, including those related to this compound, are key intermediates in chemical industry applications, including the synthesis of agrochemicals, pharmaceuticals, and food additives. Catalytic amination of biomass-based alcohols is an important process in this context (Pera‐Titus & Shi, 2014).

Tautomerism in Drug Development

The study of N-substituted acridin-9-amines, which are structurally similar to this compound, provides insights into their structural and spectroscopic properties, crucial for developing anticancer and antibacterial drugs (Krzymiński et al., 2020).

Synthesis of N-Methyl- and N-Alkylamines

Reductive amination processes using cobalt oxide nanoparticles demonstrate efficient methods for synthesizing N-methylated and N-alkylated amines, which are structurally similar to this compound (Senthamarai et al., 2018).

Amination Kinetics in Polymer Chemistry

The kinetics of amination reactions involving butylamine isomers, including compounds related to this compound, are studied for applications in polyelectrolyte chemistry (Kawabe & Yanagita, 1973).

Catalytic Amination for Amine Synthesis

Catalytic processes involving biomass-based alcohols and amines, closely related to this compound, are crucial for synthesizing a wide range of amines used in various industrial applications (Murugesan et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

N-Butyl-d9-amine, also known as 1-Aminobutane , is a primary aliphatic amine . It is one of the four isomeric amines of butane It’s structurally similar compound, butylamine, has been shown to interact with candidapepsin-2 in yeast .

Mode of Action

It’s structurally similar compound, butylamine, is known to exhibit reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls .

Biochemical Pathways

It’s structurally similar compound, butylamine, is known to be produced by the reaction of ammonia and alcohols over alumina .

Action Environment

It’s structurally similar compound, butylamine, is known to be a colourless liquid which acquires a yellow colour upon storage in air .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABUPZFAYXKJW-YNSOAAEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)